(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a trifluoromethyl group, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with a chiral amine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like chromatography ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions include imines, nitriles, cyclohexane derivatives, and various substituted aromatic compounds.
Scientific Research Applications
(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL: Unique due to its specific stereochemistry and functional groups.
(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL: Similar structure but different stereochemistry, leading to different biological activities.
(1S,2R)-1-Amino-1-[3-bromo-4-(trifluoromethyl)phenyl]propan-2-OL: Bromine substitution instead of chlorine, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of stereochemistry and functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Biological Activity
(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL, a compound featuring a trifluoromethyl group and an amino alcohol structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by the following chemical properties:
- IUPAC Name : this compound
- CAS Number : 1212998-44-1
- Molecular Formula : C10H10ClF3N2O
- Molecular Weight : 264.65 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines. This inhibition can lead to antiproliferative effects against certain pathogens, including Plasmodium falciparum, the causative agent of malaria .
- Antimicrobial Activity : Preliminary studies indicate that derivatives with similar structures exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, suggesting that this compound may share these properties .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group at the para position on the phenyl ring enhances the compound's lipophilicity and potency. SAR studies have indicated that modifications in this region can significantly affect biological activity:
Modification | Effect on Activity |
---|---|
Trifluoromethyl group | Increases potency against DHODH |
Chlorine substitution | Modulates binding affinity and selectivity |
Hydroxyl group | Influences solubility and pharmacokinetics |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: Antimalarial Activity
A study demonstrated that compounds structurally similar to (1S,2R)-1-Amino exhibited potent antimalarial activity against both blood and liver stages of P. falciparum. The lead compound showed an IC50 value in the nanomolar range, indicating strong efficacy .
Case Study 2: Antibacterial Properties
Research involving pyrrole derivatives highlighted that modifications leading to increased hydrophobicity enhanced antibacterial activity against resistant strains. The MIC values ranged from 3.12 to 12.5 μg/mL for various derivatives, suggesting that similar modifications may improve the efficacy of (1S,2R)-1-Amino .
Properties
Molecular Formula |
C10H11ClF3NO |
---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1 |
InChI Key |
NTQNPJYDNPLNMR-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
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